![molecular formula C10H9BrClN3O B2631555 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide CAS No. 1514813-09-2](/img/structure/B2631555.png)
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide, also known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. BCA is a small molecule that can selectively inhibit the activity of certain enzymes, making it useful in studying their roles in various biological processes.
Mechanism of Action
The mechanism of action of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide involves its binding to the active site of target enzymes, where it forms covalent bonds with specific amino acid residues. This results in the inhibition of enzyme activity, which can lead to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide depend on the specific enzymes that it inhibits. For example, inhibition of cysteine proteases can lead to changes in protein degradation and turnover, while inhibition of serine hydrolases can affect lipid metabolism and signaling pathways. 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide in lab experiments is its selectivity for specific enzymes, which allows for more targeted and precise studies. Additionally, 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. However, one limitation of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide is its irreversible binding to enzymes, which can make it difficult to study the effects of enzyme reactivation. Additionally, the toxicity and stability of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide can vary depending on the specific experimental conditions.
Future Directions
There are several future directions for research involving 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide. One area of interest is the development of more selective and potent inhibitors of specific enzymes, which could lead to the discovery of new therapeutic targets. Additionally, the use of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide in combination with other compounds or therapies could enhance its efficacy and reduce potential side effects. Finally, further studies on the physiological effects of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide could lead to the identification of new biological pathways and functions.
Synthesis Methods
The synthesis of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide involves several steps, starting with the reaction of 3-bromo-4-chloroaniline with cyanomethyl acetate to form 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethyl sulfoxide. Purification of the product can be achieved by recrystallization or column chromatography.
Scientific Research Applications
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide has been used in a variety of scientific studies, particularly in the field of enzymology. It has been shown to selectively inhibit the activity of certain enzymes, such as cysteine proteases and serine hydrolases, which play important roles in various biological processes. By inhibiting these enzymes, researchers can study their specific functions and the effects of their inhibition on cellular processes.
properties
IUPAC Name |
2-(3-bromo-4-chloroanilino)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3O/c11-8-5-7(1-2-9(8)12)15-6-10(16)14-4-3-13/h1-2,5,15H,4,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKYCPXGQGXJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)NCC#N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



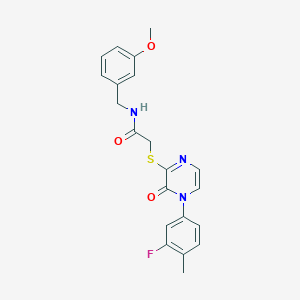
![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2631481.png)
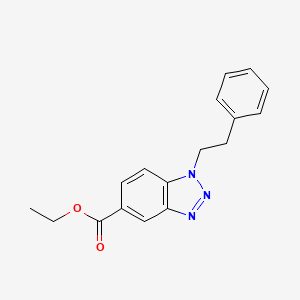
![N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide](/img/structure/B2631484.png)
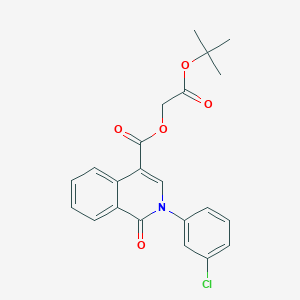
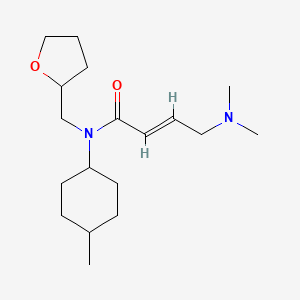
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)
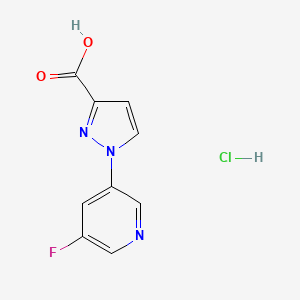
![3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2631492.png)
![3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2631495.png)